4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid

Übersicht

Beschreibung

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid: is an organic compound with the molecular formula C17H15NO7 . It is characterized by the presence of a carbamoyl group attached to an isophthalic acid core, with two methoxy groups on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid typically involves the reaction of 2,4-dimethoxyaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under thermal conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the design of bioactive compounds with potential therapeutic applications .

Medicine: Its structural features make it a candidate for the design of inhibitors or modulators of biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with enhanced properties. It is also employed in the formulation of specialty chemicals for various applications .

Wirkmechanismus

The mechanism of action of 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The methoxy and carbamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 4-((2,4-Dimethoxyphenyl)carbamoyl)benzoic acid

- 4-((2,4-Dimethoxyphenyl)carbamoyl)terephthalic acid

- 4-((2,4-Dimethoxyphenyl)carbamoyl)phthalic acid

Comparison: Compared to these similar compounds, 4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid exhibits unique properties due to the position of the carbamoyl group on the isophthalic acid core.

Biologische Aktivität

4-((2,4-Dimethoxyphenyl)carbamoyl)isophthalic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and research findings.

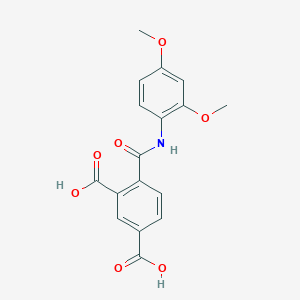

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HT-29 | 30 |

These findings underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in various biological pathways. Notably, it has shown promising results as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 15 |

| HDAC6 | 20 |

This inhibition suggests that the compound may have therapeutic applications in cancer treatment through epigenetic modulation.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with specific molecular targets within cells, leading to altered cellular functions. The presence of the dimethoxyphenyl group is believed to enhance its lipophilicity, facilitating better membrane permeability and bioavailability.

Eigenschaften

IUPAC Name |

4-[(2,4-dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO7/c1-24-10-4-6-13(14(8-10)25-2)18-15(19)11-5-3-9(16(20)21)7-12(11)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMGHTRZSFKFDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972897 | |

| Record name | 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5741-28-6 | |

| Record name | 4-{[(2,4-Dimethoxyphenyl)imino](hydroxy)methyl}benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.